Ethyl 2-(methylsulfanyl)-4-(2-naphthyloxy)-5-pyrimidinecarboxylate
Description
Ethyl 2-(methylsulfanyl)-4-(2-naphthyloxy)-5-pyrimidinecarboxylate is a pyrimidine derivative characterized by a 5-pyrimidinecarboxylate backbone substituted with a methylsulfanyl group at position 2 and a 2-naphthyloxy group at position 4. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for tuning of electronic and steric properties through substituent modifications .
Properties
IUPAC Name |
ethyl 2-methylsulfanyl-4-naphthalen-2-yloxypyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-3-22-17(21)15-11-19-18(24-2)20-16(15)23-14-9-8-12-6-4-5-7-13(12)10-14/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPFBWSUYPAISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC3=CC=CC=C3C=C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methylsulfanyl)-4-(2-naphthyloxy)-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Naphthyloxy Group: The naphthyloxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting 2-naphthol with an appropriate halogenated pyrimidine intermediate.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is typically introduced through a thiolation reaction, where a methylthiol reagent reacts with a suitable leaving group on the pyrimidine ring.
Esterification: The final step involves esterification to form the ethyl ester, which can be achieved using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The naphthyloxy group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 2-(methylsulfanyl)-4-(2-naphthyloxy)-5-pyrimidinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules. It may serve as a probe in biochemical assays to investigate cellular pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(methylsulfanyl)-4-(2-naphthyloxy)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyloxy group may facilitate binding to hydrophobic pockets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. The methylsulfanyl group may enhance the compound’s lipophilicity, improving its cellular uptake and distribution.
Comparison with Similar Compounds
Structural Variations and Key Properties
The table below highlights structural analogs of the target compound, focusing on substituent variations at positions 2, 4, and 5, along with their molecular weights and key characteristics:
Analysis of Substituent Effects
- Position 2 Variations: Methylsulfanyl (SMe): Present in the target compound and most analogs, this group provides moderate electron-donating effects and enhances hydrophobic interactions. Methylsulfonyl (SO₂Me): In CAS 148550-51-0, the sulfonyl group increases electrophilicity, making the compound more reactive toward nucleophiles compared to the methylsulfanyl analog .
- Position 4 Variations: 2-Naphthyloxy (Target): The bulky naphthyl group contributes steric hindrance and extended π-conjugation, favoring interactions with hydrophobic pockets in proteins or materials. Amino and Benzylamino Groups: Compounds like CAS 211230-35-2 and 776-53-4 incorporate amino substituents, increasing solubility in polar solvents and enabling hydrogen bonding, which is critical for biological target binding .
Physicochemical and Reactivity Trends
- Lipophilicity: Compounds with arylthio or naphthyloxy groups (e.g., target compound, CAS 15400-47-2) exhibit higher logP values compared to amino-substituted derivatives (CAS 776-53-4) .
- Steric Effects : Bulky substituents like 2-naphthyloxy or dichlorophenylsulfanyl (CAS 477854-69-6) may hinder access to the pyrimidine core, influencing binding affinity in enzyme inhibition studies .
Biological Activity
Ethyl 2-(methylsulfanyl)-4-(2-naphthyloxy)-5-pyrimidinecarboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
This compound can be synthesized through various methods, often involving the reaction of pyrimidine derivatives with naphthalene-based compounds. The compound's molecular formula is with a molecular weight of approximately 415.48 g/mol.
Key Chemical Properties:
- CAS Number: 439111-28-1
- Molecular Weight: 415.482 g/mol
- Functional Groups: Pyrimidine, ester, thioether
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Table 1: Inhibitory Effects on COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Ethyl 2-(methylsulfanyl)-4-(naphthyloxy)-5-pyrimidinecarboxylate | 6.74 | 1.10 |
| Celecoxib | 0.04 | 0.04 |
| Indomethacin | 9.17 | - |
The above table indicates that while the compound exhibits significant inhibition of COX-2, it is less potent against COX-1 compared to standard anti-inflammatory drugs like celecoxib and indomethacin .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound can provide insights into enhancing its biological activity. Modifications at various positions on the pyrimidine ring or the naphthyl moiety can lead to different biological outcomes.
Key Findings:
- Substituents on the pyrimidine ring influence the binding affinity to COX enzymes.
- Electron-donating groups enhance anti-inflammatory activity.
- The presence of methylsulfanyl groups appears to improve solubility and bioavailability.
Study on Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of various pyrimidine derivatives, ethyl 2-(methylsulfanyl)-4-(naphthyloxy)-5-pyrimidinecarboxylate was tested in vivo using carrageenan-induced paw edema models in rats. The results showed a significant reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Table 2: In Vivo Anti-inflammatory Results
| Compound | ED50 (µM) |
|---|---|
| Ethyl 2-(methylsulfanyl)-4-(naphthyloxy)-5-pyrimidinecarboxylate | 8.23 |
| Indomethacin | 9.17 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
